molecular formula C23H26ClN5O3S B2860033 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxamide CAS No. 1251687-11-2

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxamide

Cat. No. B2860033
CAS RN: 1251687-11-2
M. Wt: 488
InChI Key: SNQXBAYJZKGUEU-UHFFFAOYSA-N
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Description

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C23H26ClN5O3S and its molecular weight is 488. The purity is usually 95%.
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Scientific Research Applications

CB1 Cannabinoid Receptor Antagonism

One significant area of research for compounds structurally similar to 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxamide involves their interaction with the CB1 cannabinoid receptor. For instance, a study by Shim et al. (2002) explored the molecular interactions of a closely related antagonist with the CB1 receptor, providing insights into the conformational dynamics and binding interactions of these compounds. This research contributes to the understanding of CB1 receptor ligands, which can be critical in drug design and pharmacology (Shim et al., 2002).

Antiobesity and Appetite Suppression

Compounds similar to the one have also been studied for their potential in antiobesity treatment. Srivastava et al. (2007) synthesized analogues of diaryl dihydropyrazole-3-carboxamides, demonstrating significant body weight reduction in vivo, attributed to their CB1 antagonistic activity. This suggests the potential of such compounds in developing treatments for obesity (Srivastava et al., 2007).

Antimicrobial Activity

The antimicrobial properties of derivatives structurally related to the compound have been a subject of research as well. For instance, Patil et al. (2021) conducted a study on piperazine and triazolo-pyrazine derivatives, highlighting their potential in developing potent antimicrobials. The synthesized compounds exhibited notable antimicrobial activity against various bacterial and fungal strains (Patil et al., 2021).

Anticancer Evaluation

Compounds with structural similarities have been evaluated for their anticancer properties. A study by Turov (2020) on polyfunctional substituted 1,3-thiazoles, which include piperazine substituents, demonstrated significant anticancer activity across various cancer cell lines. This indicates the potential therapeutic application of such compounds in cancer treatment (Turov, 2020).

Mechanism of Action

Mode of Action

This compound acts as a potent and selective ligand for the D4 dopamine receptors . It binds to these receptors and modulates their activity, leading to changes in the signaling pathways they control.

Biochemical Pathways

The D4 dopamine receptors are part of the dopaminergic pathways in the brain. When this compound binds to the D4 receptors, it can affect these pathways and their downstream effects. This includes influencing the release of other neurotransmitters, altering neuronal firing rates, and modulating synaptic plasticity .

Result of Action

The molecular and cellular effects of this compound’s action are dependent on the specific context in which it is used. Given its target, it could potentially influence mood regulation and reward-related behaviors by modulating dopaminergic signaling .

properties

IUPAC Name

3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-1-methyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN5O3S/c1-17-5-3-4-6-18(17)15-25-22(30)21-16-27(2)26-23(21)33(31,32)29-13-11-28(12-14-29)20-9-7-19(24)8-10-20/h3-10,16H,11-15H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQXBAYJZKGUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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